N-cyclohexyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2-[4-cyclopropyl-1-(4-fluorophenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2/c23-15-8-10-17(11-9-15)28-21-18(12-24-28)20(14-6-7-14)26-27(22(21)30)13-19(29)25-16-4-2-1-3-5-16/h8-12,14,16H,1-7,13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJXWDXIBWBXKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)C3=C(C=NN3C4=CC=C(C=C4)F)C(=N2)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclohexyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyridazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 409.5 g/mol. The structural features include a cyclohexyl group, a cyclopropyl moiety, and a fluorophenyl ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H24FN5O2 |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 1105201-35-1 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related pyrazolo compounds have shown antiproliferative effects against various human tumor cell lines with GI50 values in the nanomolar to micromolar range, suggesting strong cytotoxicity against cancer cells .
The proposed mechanism of action for this class of compounds often involves the inhibition of specific kinases associated with cell proliferation and survival pathways. For example, some pyrazolo derivatives have been documented to selectively inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways .
Case Studies
-
Case Study on Antiproliferative Effects :
- A study evaluating the antiproliferative activity of various pyrazolo compounds found that those with similar structural motifs as N-cyclohexyl derivatives exhibited effective growth inhibition in multiple cancer cell lines, including breast and lung cancers.
- Inhibition of Kinase Activity :
Pharmacological Properties
The pharmacokinetics and pharmacodynamics of this compound remain largely unexplored; however, related compounds have shown favorable absorption and distribution profiles in preliminary studies.
Scientific Research Applications
N-cyclohexyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a chemical compound with the molecular formula and a molecular weight of 409.5 . It has a CAS number of 1105201-35-1 .
Chemical Structure and Descriptors
The following are identifiers and descriptors [3, 5]:
- IUPAC Name: The IUPAC name for a similar compound, N-[4-(3-amino-3-oxopropyl)-4-(2-fluorophenyl)cyclohexyl]-N-cyclopropyl-4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]benzamide, is listed as computed by Lexichem TK 2.7.0 . Another similar compound, [4-[cyclopropyl-[4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]benzoyl]amino]-1-(4-fluorophenyl)cyclohexyl]methyl carbamate, is also listed .
- InChI: Information is available for similar compounds [3, 5].
- N-[4-(3-amino-3-oxopropyl)-4-(2-fluorophenyl)cyclohexyl]-N-cyclopropyl-4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]benzamide: InChI=1S/C28H32F4N2O3/c1-26(37,28(30,31)32)19-8-6-18(7-9-19)25(36)34(20-10-11-20)21-12-15-27(16-13-21,17-14-24(33)35)22-4-2-3-5-23(22)29/h2-9,20-21,37H,10-17H2,1H3,(H2,33,35)/t21?,26-,27?/m0/s1
- [4-[cyclopropyl-[4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]benzoyl]amino]-1-(4-fluorophenyl)cyclohexyl]methyl carbamate: InChI=1S/C27H30F4N2O4/c1-25(36,27(29,30)31)18-4-2-17(3-5-18)23(34)33(21-10-11-21)22-12-14-26(15-13-22,16-37-24(32)35)19-6-8-20(28)9-7-19/h2-9,21-22,36H,10-16H2,1H3,(H2,32,35)/t22?,25-,26?/m0/s1
- InChIKey: Information is available for similar compounds [3, 5].
- N-[4-(3-amino-3-oxopropyl)-4-(2-fluorophenyl)cyclohexyl]-N-cyclopropyl-4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]benzamide: ARBJQRGIOIYLRN-NGRVGSHDSA-N
- [4-[cyclopropyl-[4-[(2S)-1,1,1-trifluoro-2-hydroxypropan-2-yl]benzoyl]amino]-1-(4-fluorophenyl)cyclohexyl]methyl carbamate: YBEVGNPGCWXRME-FQHXLYSSSA-N
- SMILES: Information is available for similar compounds [3, 5].
Potential Applications
While specific applications for this compound are not detailed in the provided search results, the search results suggest that similar compounds have potential uses in medicinal chemistry and optical applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds share the pyrazolo[3,4-d]pyridazinone scaffold but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis based on available
Table 1: Structural and Molecular Comparison
Key Findings
Substituent Effects on Physicochemical Properties: The 4-fluorophenyl group (present in the target compound and ) introduces electronegativity, enhancing binding affinity to hydrophobic pockets in target proteins compared to chlorophenyl (as in ) . Cyclohexyl vs.
Bioactivity Trends :
- Compounds with 4-fluorophenyl (target and ) show higher metabolic stability in liver microsome assays than chlorophenyl analogs (e.g., ) due to reduced oxidative metabolism .
- Isopropyl vs. Cyclopropyl ( vs. target): Isopropyl at R1 may sterically hinder interactions with flat binding sites, whereas cyclopropyl’s smaller size allows better fit in constrained pockets .
Structural Analysis via NMR: Comparative NMR studies (as in ) reveal that substituents in regions analogous to the pyrazolo[3,4-d]pyridazinone core (e.g., positions 29–36 and 39–44) induce distinct chemical shifts. For example, the 4-fluorophenyl group in the target compound causes upfield shifts in aromatic protons compared to chlorophenyl in , reflecting differences in electron-withdrawing effects .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for achieving high yield and purity of this compound?
- Methodological Answer : Multi-step synthesis involving cyclopropane ring formation, pyrazolo[3,4-d]pyridazinone core assembly, and amide coupling is recommended. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during substitution reactions, while catalysts like acetic anhydride improve acylation efficiency. Reaction temperatures between 60–80°C and inert atmospheres (N₂/Ar) minimize side reactions. Post-synthesis purification via column chromatography or HPLC ensures purity ≥95% .
Q. How can researchers validate the compound’s structural integrity post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns. High-resolution mass spectrometry (HRMS) verifies molecular formula accuracy, while FT-IR identifies functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). X-ray crystallography resolves stereochemistry for crystalline derivatives .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize kinase inhibition assays (e.g., EGFR, BRAF) due to structural similarity to pyrazolo-pyridazine kinase inhibitors. Use cell viability assays (MTT/XTT) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Include positive controls (e.g., staurosporine) and validate results with dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer : Systematically modify substituents on the cyclohexyl, cyclopropyl, and 4-fluorophenyl groups. For example:
- Replace the cyclopropyl group with isopropyl to assess steric effects on target binding .
- Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to enhance metabolic stability .
Use molecular docking (AutoDock Vina) to predict binding affinities to kinase ATP pockets and correlate with in vitro IC₅₀ values .
Q. What experimental designs address contradictory data in biological activity across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using:
- Fixed serum content (e.g., 10% FBS) to minimize variability in cell-based assays.
- Time-resolved measurements (e.g., 24h, 48h, 72h) to capture dynamic effects.
Validate findings with orthogonal assays (e.g., Western blotting for phosphorylated kinases) .
Q. How can researchers mitigate solubility challenges during in vivo studies?
- Methodological Answer : Use co-solvents (e.g., DMSO:PEG 400, 1:4 v/v) or nanoformulation (liposomes) to enhance aqueous solubility. Preclinical pharmacokinetic studies in rodents should monitor plasma concentration via LC-MS/MS to adjust dosing regimens. Include surfactants (e.g., Tween 80) in oral formulations to improve bioavailability .
Q. What computational tools predict metabolic stability and toxicity profiles?
- Methodological Answer : Employ ADMET prediction software (e.g., Schrödinger’s QikProp, SwissADME) to estimate:
- CYP450 metabolism : Identify vulnerable sites (e.g., cyclopropane ring oxidation).
- hERG inhibition risk : Screen for cardiac toxicity using ligand-based models.
Validate with in vitro microsomal stability assays (human liver microsomes) and Ames tests .
Data Contradiction Analysis
Q. How to resolve conflicting reports on kinase selectivity?
- Methodological Answer : Contradictions may stem from assay panels with varying kinase isoforms. Use broad-spectrum kinase profiling (e.g., KinomeScan) to compare selectivity across 400+ kinases. Cross-reference with crystallographic data (PDB) to identify binding mode variations. For example, a fluorophenyl group may sterically hinder binding to larger kinase pockets (e.g., JAK2 vs. EGFR) .
Q. Why do solubility predictions from computational models diverge from experimental results?
- Methodological Answer : Computational models (e.g., LogP calculations) often overlook crystal packing effects. Experimental techniques like dynamic light scattering (DLS) and differential scanning calorimetry (DSC) can detect polymorphic forms affecting solubility. Use amorphous solid dispersions to bypass crystalline limitations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
